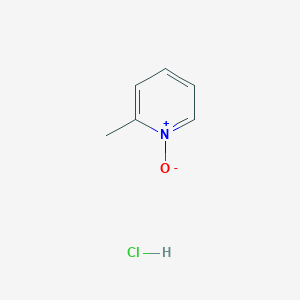

Pyridinium, 1-hydroxy-2-methyl-, chloride

Vue d'ensemble

Description

Pyridinium, 1-hydroxy-2-methyl-, chloride is a pyridinium salt known for its diverse applications in various fields of science and industryThey have played an intriguing role in a wide range of research topics due to their structural diversity and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-hydroxy-2-methyl-, chloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-hydroxy-2-methylpyridine with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Pyridinium, 1-hydroxy-2-methyl-, chloride undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC results in the formation of oxidized pyridinium derivatives, while nucleophilic substitution can yield a variety of substituted pyridinium compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Pyridinium salts, including 1-hydroxy-2-methyl-, chloride, are known for their biological activities. They have been extensively studied for their roles as:

- Antimicrobial Agents : Pyridinium compounds exhibit antibacterial and antifungal properties. For instance, derivatives of pyridinium have shown effectiveness against various pathogens, making them valuable in developing new antimicrobial therapies .

- Anticholinesterase Inhibitors : This compound is particularly noted for its application in counteracting the effects of nerve agents like sarin. It acts synergistically with atropine to alleviate toxicity caused by anticholinesterase chemicals .

- Anti-cancer Research : Certain pyridinium derivatives have demonstrated potential anti-cancer activities, contributing to the development of novel cancer therapies .

Chemical Synthesis

The synthesis of pyridinium salts has been a focal point in organic chemistry:

- Synthesis Techniques : Various methods for synthesizing 1-hydroxy-2-methyl-, chloride have been documented. For example, a process involving the alkylation of pyridine-2-aldoxime with methyl chloride has been patented, improving yield and purity significantly compared to previous methods .

Data Table: Synthesis Methods of Pyridinium Compounds

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Pyridine-2-aldoxime + Methyl Chloride | N,N-Dimethylformamide, Super-atmospheric pressure | 85-90% |

| Reaction with Hydroxylamine | Various hydroxylamines | Varies by specific reaction conditions | Varies |

Materials Science

Pyridinium salts are also utilized in materials science:

- Ionic Liquids : Pyridinium-based ionic liquids have gained attention for their unique properties, such as low volatility and high thermal stability. These characteristics make them suitable as solvents and catalysts in various chemical reactions .

- Nanomaterials : Research has explored incorporating pyridinium compounds into nanomaterials, enhancing their properties for applications in drug delivery systems and biosensors .

Case Study 1: Anticholinesterase Activity

A study demonstrated that 1-hydroxy-2-methyl-, chloride effectively mitigated the effects of organophosphate poisoning in animal models when used alongside atropine. The combination improved survival rates and reduced symptoms associated with poisoning .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of pyridinium derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as a basis for developing new antibiotics .

Mécanisme D'action

The mechanism of action of pyridinium, 1-hydroxy-2-methyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyridinium salts such as pyridinium ylides and cyanomethyl pyridinium salts . These compounds share structural similarities but differ in their reactivity and applications.

Uniqueness

Pyridinium, 1-hydroxy-2-methyl-, chloride is unique due to its specific functional groups that confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Activité Biologique

Pyridinium, 1-hydroxy-2-methyl-, chloride is a compound that falls within the broader category of pyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic properties. The findings are supported by various studies and case analyses, highlighting the significance of pyridinium compounds in medicinal chemistry.

Overview of Pyridinium Compounds

Pyridinium salts, including 1-hydroxy-2-methyl-pyridinium chloride, exhibit a range of biological activities due to their unique structural characteristics. The presence of a positively charged nitrogen atom in the pyridinium ring contributes to its interaction with biological macromolecules, enhancing its potential therapeutic effects. Research has shown that these compounds can act as antimicrobial agents, antiviral agents, and even as anticancer drugs.

Antimicrobial Activity

Pyridinium compounds are recognized for their antimicrobial properties , particularly against bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Pyridinium Compounds

The table above summarizes findings from various studies indicating that while pyridinium salts show strong efficacy against Gram-positive bacteria like Staphylococcus aureus, their effectiveness against Gram-negative bacteria and fungi is comparatively lower. This differential activity is attributed to variations in cell wall structure and permeability.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyridine derivatives in combating viral infections, including those caused by coronaviruses. The mechanism often involves interference with viral replication processes or direct inhibition of viral proteins.

Case Study: Antiviral Activity Against SARS-CoV-2

A study focused on the antiviral properties of pyridine derivatives during the COVID-19 pandemic demonstrated that certain pyridinium compounds could inhibit the replication of SARS-CoV-2 in vitro. The research emphasized the need for further exploration into the structure-activity relationships (SAR) of these compounds to optimize their efficacy against viral targets .

Other Therapeutic Activities

Beyond antimicrobial and antiviral effects, pyridinium compounds have displayed a range of other therapeutic activities:

- Antitumor Activity : Some derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Pyridinium salts have shown promise in reducing inflammation in models of chronic inflammatory diseases.

- Antioxidant Properties : Certain compounds exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Propriétés

IUPAC Name |

2-methyl-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRHXYPSTCNULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172909 | |

| Record name | Pyridinium, 1-hydroxy-2-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19305-07-8 | |

| Record name | Pyridinium, 1-hydroxy-2-methyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019305078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-hydroxy-2-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.